

In-Depth Technical Guide to the Physical Properties of N-Boc-2-aminoacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-2-aminoacetaldehyde**

Cat. No.: **B116907**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **N-Boc-2-aminoacetaldehyde** (tert-butyl (2-oxoethyl)carbamate), a critical building block in organic synthesis. The following sections detail its boiling point and density, outline the experimental protocols for their determination, and illustrate a key synthetic application.

Core Physical Properties

N-Boc-2-aminoacetaldehyde is a valuable reagent utilized in the synthesis of various nitrogen-containing heterocyclic compounds. An understanding of its physical characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Data Presentation

The table below summarizes the reported boiling point and density for **N-Boc-2-aminoacetaldehyde**. It is important to note that the available data are largely predicted values derived from computational models.

Physical Property	Value	Source
Boiling Point	237.2 °C (Predicted)	[1] [2] [3] [4]
237.2 ± 23.0 °C (Predicted)	[2] [3] [4]	
Density	1.035 g/cm ³	[1]
1.035 ± 0.06 g/cm ³ (Predicted)	[2] [3] [4]	

Experimental Protocols

While the cited values for the boiling point and density of **N-Boc-2-aminoacetaldehyde** are predicted, this section outlines the standard experimental methodologies for the empirical determination of these properties for an organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the Thiele tube or capillary method.

Apparatus:

- Thiele tube or an aluminum heating block
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube (fusion tube)
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid sample (**N-Boc-2-aminoacetaldehyde**)

Procedure:

- A small quantity of the organic liquid is placed in the fusion tube.

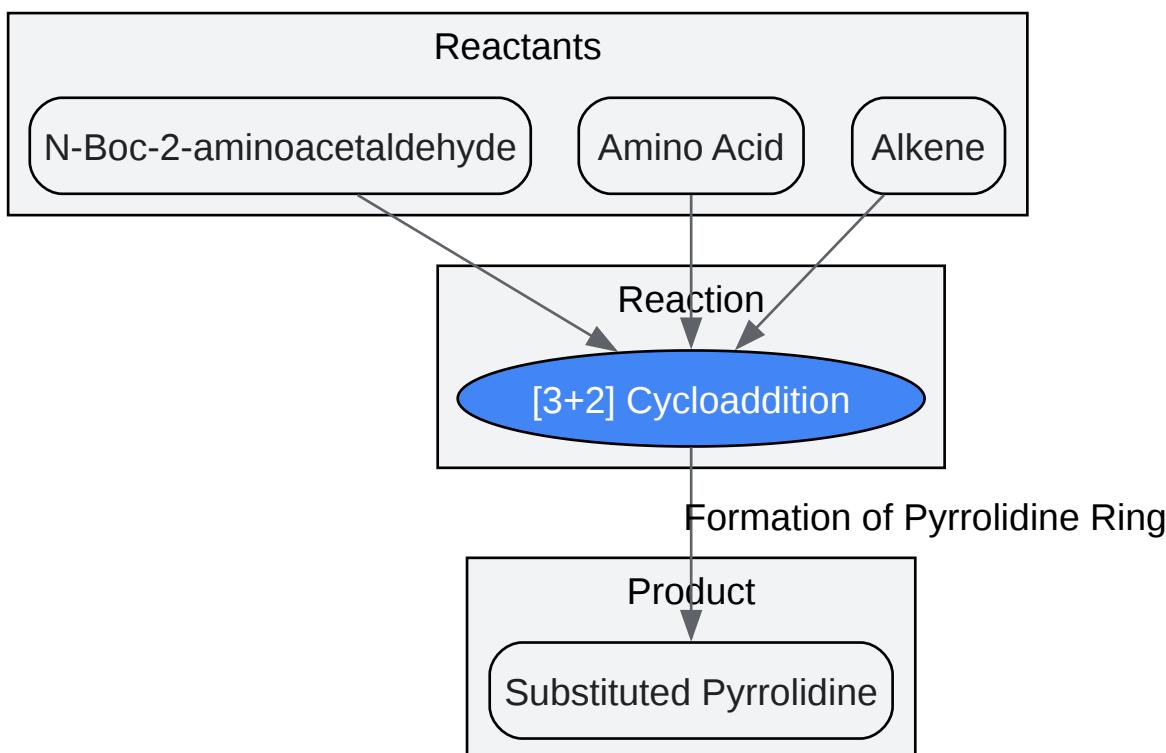
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
- The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil) or inserted into an aluminum heating block.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This temperature corresponds to the boiling point of the liquid.[\[2\]](#)[\[3\]](#)

Determination of Density

Density is defined as the mass of a substance per unit volume. For a liquid organic compound, density can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

- Pycnometer (a specific volume flask) or a volumetric flask
- Analytical balance
- The liquid sample (**N-Boc-2-aminoacetaldehyde**)


Procedure:

- The mass of a clean, dry pycnometer or volumetric flask is accurately measured using an analytical balance.
- The flask is then filled with the liquid sample up to the calibration mark.
- The mass of the filled flask is measured.
- The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask.

Synthetic Application Workflow

N-Boc-2-aminoacetaldehyde is a key precursor in various synthetic pathways. One notable application is its use in the three-component synthesis of pyrrolidines, a class of compounds with significant biological activity. The following diagram illustrates a generalized workflow for this reaction.

[Click to download full resolution via product page](#)

Workflow for the Three-Component Synthesis of Pyrrolidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. vernier.com [vernier.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of N-Boc-2-aminoacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116907#physical-properties-like-boiling-point-and-density-of-n-boc-2-aminoacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com